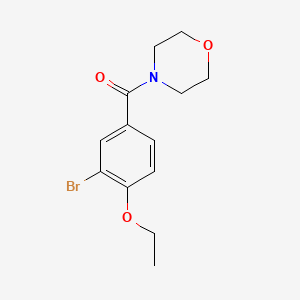
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide, also known as MPMB or O-2050, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the early 2000s by a team of researchers from Japan. Since then, it has gained attention from the scientific community due to its potential as an analgesic and its unique chemical structure.
Mecanismo De Acción
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the reward pathway in the brain, which can lead to feelings of euphoria.
Biochemical and physiological effects:
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide has been found to have a wide range of effects on the body, including pain relief, sedation, and respiratory depression. It has also been shown to have an effect on the gastrointestinal system, causing constipation and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide has several advantages for use in lab experiments. It has a high potency and a long duration of action, making it useful for studying the mechanisms of pain and addiction. However, its use is limited by its potential for abuse and addiction, and its effects on the respiratory system.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to have a lower potential for abuse and addiction than other opioids. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body. Finally, there is potential for the development of new analogs of 2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide that may have improved efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide has been studied extensively for its potential as an analgesic. In animal studies, it has been shown to have a potent analgesic effect, with a higher efficacy and longer duration of action than other opioids such as morphine. Additionally, it has been found to have less respiratory depression and fewer side effects than other opioids.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-4-3-5-14(10-13)11-18-17(19)12-21-16-8-6-15(20-2)7-9-16/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIYKSHAXFBLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methylbenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)


![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4738987.png)

![2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B4739019.png)


![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)
![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4739071.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-methylpropanamide](/img/structure/B4739073.png)
![4-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B4739074.png)
